3,5-Difluorobenzenesulfonyl chloride
Overview
Description
Mechanism of Action
Mode of Action
3,5-Difluorobenzenesulfonyl chloride is a reactive compound that can participate in various chemical reactions. It’s often used in the synthesis of other compounds, such as N,N-diethyl-3,5-difluorobenzene sulfonamide and N-phenyl-3,5-difluorobenzene sulfonamide
Biochemical Pathways
It’s known that the compound can be used for the regioselective monosulfonation of methyl-α-d-glucopyranoside , indicating that it may influence carbohydrate metabolism pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s sensitive to moisture , suggesting that humidity could affect its stability.
Biochemical Analysis
Biochemical Properties
3,5-Difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used to modify amino acids and peptides, leading to the formation of sulfonamide derivatives. These derivatives can act as enzyme inhibitors, affecting the activity of enzymes such as carbonic anhydrase. The interaction between this compound and these enzymes typically involves the formation of a covalent bond between the sulfonyl chloride group and the active site of the enzyme, leading to inhibition of enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolismAdditionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, resulting in altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and should be stored under inert gas to maintain its reactivity. Over time, exposure to moisture or other reactive substances can lead to hydrolysis and degradation of the sulfonyl chloride group, reducing its effectiveness in biochemical reactions. Long-term studies have shown that the stability of this compound is crucial for its consistent performance in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins or enzymes, leading to targeted biochemical effects. At high doses, this compound can cause toxic or adverse effects, such as severe skin burns and eye damage. These toxic effects are due to the reactive nature of the sulfonyl chloride group, which can indiscriminately modify a wide range of biomolecules at high concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of sulfonamide metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites. The interactions between this compound and metabolic enzymes are crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical effects. For example, binding to specific transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can sequester the compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, the presence of targeting signals can direct this compound to the nucleus, where it can modify nuclear proteins and affect gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .
Preparation Methods
3,5-Difluorobenzenesulfonyl chloride can be synthesized through the reaction of 3,5-difluorobenzenesulfonic acid with thionyl chloride under appropriate conditions . The reaction typically involves heating the mixture to facilitate the formation of the sulfonyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,5-Difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with amines to form sulfonamides.
Regioselective Monosulfonation: It can be used for the regioselective monosulfonation of methyl-α-D-glucopyranoside.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,5-difluorobenzenesulfonic acid.
Common reagents and conditions used in these reactions include organic solvents such as ethanol, acetone, and dimethylformamide, as well as catalysts like organotin dichloride . The major products formed from these reactions are typically sulfonamides and sulfonic acids .
Scientific Research Applications
3,5-Difluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,5-Difluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Fluorobenzenesulfonyl chloride: Similar in structure but with only one fluorine atom, leading to different reactivity and selectivity.
2,4-Difluorobenzenesulfonyl chloride: Has fluorine atoms in different positions, affecting its chemical properties and applications.
Benzenesulfonyl chloride: Lacks fluorine atoms, making it less reactive in certain reactions compared to its fluorinated counterparts.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
3,5-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQKIICAOXAXEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378865 | |
Record name | 3,5-Difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210532-25-5 | |
Record name | 3,5-Difluorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210532-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluorobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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